molecular formula C11H14N2O B7503498 2-methyl-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide

2-methyl-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide

Cat. No.: B7503498
M. Wt: 190.24 g/mol
InChI Key: SSWXVNKPYYIUER-UHFFFAOYSA-N
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Description

2-methyl-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a cyclopropane-based compound that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated to explore its potential uses.

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of fungal cells by disrupting their cell wall synthesis. It has also been proposed that the compound may act as a ligand in metal-catalyzed reactions by coordinating with metal ions and facilitating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been investigated in various studies. It has been found to have antifungal activity against Candida albicans by inhibiting its growth. The compound has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential use in cancer treatment. Moreover, the compound has been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

Advantages and Limitations for Lab Experiments

2-methyl-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Another advantage is its potential use in the development of new drugs for the treatment of various diseases. However, one limitation is that the compound may be difficult to synthesize, and the synthesis method may require optimization to obtain a high yield of the compound.

Future Directions

There are several future directions for the investigation of 2-methyl-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide. One direction is the exploration of its potential use as a ligand in metal-catalyzed reactions. Another direction is the investigation of its potential use in the development of new drugs for the treatment of cancer and Alzheimer's disease. Moreover, the compound may be further investigated for its antifungal activity against other fungal pathogens. Additionally, the synthesis method of the compound may be optimized to obtain a higher yield of the compound with higher purity.

Synthesis Methods

2-methyl-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide has been synthesized through different methods, including the reaction of 2-methylpyridine-6-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. Another method involves the reaction of 2-methylpyridine-6-carboxylic acid with cyclopropanecarbonyl bromide in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. These methods have been optimized to obtain a high yield of the compound with high purity.

Scientific Research Applications

2-methyl-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide has been investigated for its potential applications in various scientific research fields. It has been found to have antifungal activity against Candida albicans, a common fungal pathogen. It has also been explored for its potential use as a ligand in metal-catalyzed reactions. Moreover, the compound has been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

Properties

IUPAC Name

2-methyl-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-6-9(7)11(14)13-10-5-3-4-8(2)12-10/h3-5,7,9H,6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWXVNKPYYIUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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